molecular formula C20H20ClN3O4 B11314910 2-(4-chloro-3-methylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide

Cat. No.: B11314910
M. Wt: 401.8 g/mol
InChI Key: PEBWCZMZXGQAJB-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated phenoxy group, an ethoxyphenyl group, and an oxadiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps, including the formation of the phenoxy and oxadiazole moieties. The process begins with the chlorination of 4-chloro-3-methylphenol, followed by the reaction with ethyl 2-bromoacetate to form the phenoxyacetic acid derivative. This intermediate is then coupled with 5-(4-ethoxyphenyl)-1,2,4-oxadiazole-3-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide for nucleophilic substitution or sulfuric acid for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-methylphenoxy)acetic acid sodium salt: Known for its herbicidal properties.

    2-(4-Chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide: Used in agricultural applications.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C20H20ClN3O4/c1-4-26-15-7-5-14(6-8-15)19-23-20(24-28-19)22-18(25)13(3)27-16-9-10-17(21)12(2)11-16/h5-11,13H,4H2,1-3H3,(H,22,24,25)

InChI Key

PEBWCZMZXGQAJB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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